2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
Brand Name: Vulcanchem
CAS No.: 214147-57-6
VCID: VC3851150
InChI: InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.8 g/mol

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

CAS No.: 214147-57-6

Cat. No.: VC3851150

Molecular Formula: C14H11ClN2O2S

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole - 214147-57-6

Specification

CAS No. 214147-57-6
Molecular Formula C14H11ClN2O2S
Molecular Weight 306.8 g/mol
IUPAC Name 2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
Standard InChI InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3
Standard InChI Key JROMRQKWMIBUED-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound’s fundamental identifiers are well-documented across multiple sources :

PropertyValue
CAS Registry Number214147-57-6
Molecular FormulaC<sub>14</sub>H<sub>11</sub>ClN<sub>2</sub>O<sub>2</sub>S
Molecular Weight306.77–306.8 g/mol
Density1.41 g/cm³

Structural Characterization

The molecule comprises a benzimidazole core substituted at the 1-position with a toluene-4-sulfonyl group and at the 2-position with a chlorine atom. Key structural insights include:

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via sulfonylation of 2-chlorobenzimidazole derivatives. A patent by outlines a method for analogous benzoimidazoles using toluenesulfonyl chloride under basic conditions. Key steps include:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with chlorinated intermediates.

  • Sulfonylation: Reaction with toluene-4-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Spectroscopic Characterization

  • NMR Data: While direct NMR data for this compound are scarce, related sulfonylated benzimidazoles exhibit characteristic peaks:

    • <sup>1</sup>H NMR: Aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.4–2.6 ppm) .

    • <sup>13</sup>C NMR: Sulfonyl carbon (δ ~110 ppm), aromatic carbons (δ 120–140 ppm) .

  • Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 306.77 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group .

  • Stability: Stable under ambient conditions but may hydrolyze under strong acidic or basic conditions .

Pharmacological and Industrial Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing fluorinated building blocks and kinase inhibitors .

Analytical Data and Spectral Tables

Key Spectral Peaks (Predicted)

TechniqueKey Signals
IRS=O stretch (1350–1176 cm⁻¹)
UV-Visλ<sub>max</sub> ~270 nm (aromatic π→π*)

Comparative Data with Analogues

CompoundMolecular WeightActivity
1-(Toluene-4-sulfonyl)-1H-benzoimidazole272.32 g/molLower bioactivity
2-Benzyl-1-[(4-chlorophenyl)sulfonyl]382.9 g/molEnhanced antimicrobial

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